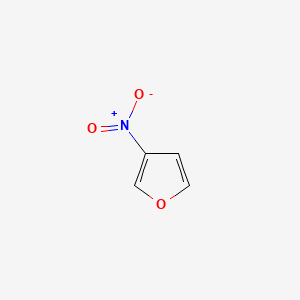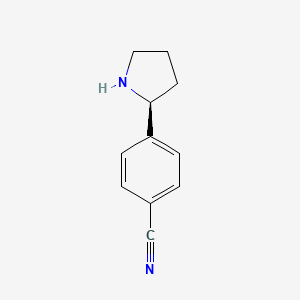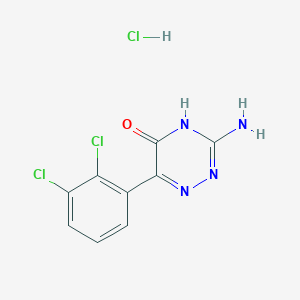![molecular formula C21H24N2O4 B13036371 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate](/img/structure/B13036371.png)
4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate is a compound that belongs to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry .
準備方法
The synthesis of 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific synthetic route for this compound may involve the use of methanesulfonic acid under reflux conditions in methanol to yield the desired indole derivative . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
化学反応の分析
4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
科学的研究の応用
4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate can be compared with other indole derivatives, such as:
Tryptophan: An essential amino acid with a similar indole structure.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
特性
分子式 |
C21H24N2O4 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
4-[3-(3-methylphenyl)-1H-indol-2-yl]butan-1-amine;oxalic acid |
InChI |
InChI=1S/C19H22N2.C2H2O4/c1-14-7-6-8-15(13-14)19-16-9-2-3-10-17(16)21-18(19)11-4-5-12-20;3-1(4)2(5)6/h2-3,6-10,13,21H,4-5,11-12,20H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
LZUOQKLURABUEG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C(NC3=CC=CC=C32)CCCCN.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


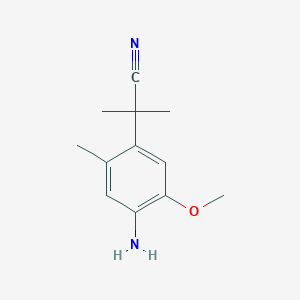
![2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione](/img/structure/B13036290.png)
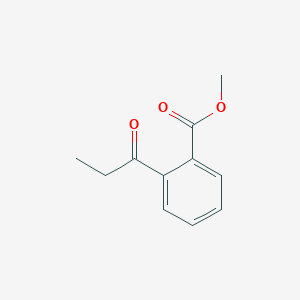

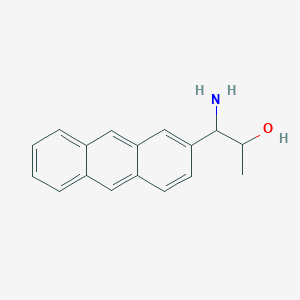

![7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole](/img/structure/B13036318.png)
![Tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B13036323.png)
